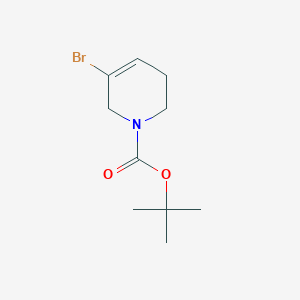![molecular formula C24H27F3N4O B2503422 2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole CAS No. 2034524-44-0](/img/structure/B2503422.png)
2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole" is a complex molecule that likely has significance in medicinal chemistry due to the presence of multiple heterocyclic structures such as piperazine and benzo[d]oxazole. These structures are commonly found in pharmaceuticals and exhibit a range of biological activities.
Synthesis Analysis
The synthesis of related piperazine-1-yl-1H-indazole derivatives has been reported to be straightforward and efficient, characterized by spectral analysis . Similarly, the synthesis of 1,2,3-triazole derivatives through click chemistry, which is a process that could be related to the synthesis of the compound , has been shown to be accelerated using microwave irradiation and characterized by various spectral methods . Although the exact synthesis of the compound is not detailed, these studies provide insight into the potential synthetic routes that could be employed.
Molecular Structure Analysis
The molecular structure of related compounds, such as those containing piperazine rings, has been observed to adopt a chair conformation . This conformation is significant as it can influence the biological activity of the compound by affecting its ability to interact with biological targets.
Chemical Reactions Analysis
The compound contains a trifluoromethyl group, which is known for its bioisosteric properties and can significantly affect the chemical reactivity of the molecule. The presence of a piperazine moiety, as seen in related compounds, suggests potential reactivity towards the formation of salts with various amines . This reactivity could be leveraged in further chemical modifications to enhance the compound's pharmacological profile.
Physical and Chemical Properties Analysis
Compounds with similar structures have been characterized using techniques such as NMR, MS, and X-ray diffraction, which provide detailed information about their physical and chemical properties . The physical properties, such as melting points and solubility, are crucial for the pharmacokinetic profile of the compound, while the chemical properties, including reactivity and stability, are essential for its pharmacodynamic profile.
科学的研究の応用
Synthesis and Antimicrobial Activities
Compounds with structures incorporating elements similar to "2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole" have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of 1,2,4-triazole and piperazine have been explored for their potential in combating microbial infections. These compounds have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential utility in developing new antimicrobial agents (H. Bektaş et al., 2007; Rahul P. Jadhav et al., 2017).
Inhibitors of Soluble Epoxide Hydrolase
Research on related compounds has also identified inhibitors of soluble epoxide hydrolase, an enzyme implicated in various physiological and pathological processes. The identification and optimization of these inhibitors, based on triazine and piperidine cores, emphasize the potential of such compounds in investigating therapeutic targets for diseases (R. Thalji et al., 2013).
Reactivity and Adsorption Behavior
The reactivity and adsorption behavior of triazole derivatives have been studied through density functional theory (DFT) and molecular dynamics (MD) simulations. These studies provide insights into the chemical and physical properties of such compounds, which are crucial for their potential pharmaceutical applications (H. Al-Ghulikah et al., 2021).
Antifungal Agents
Moreover, novel 1,2,4-triazines, bearing resemblance in their structural complexity and functional groups to the compound of interest, have been synthesized and evaluated for their antifungal properties. These studies demonstrate the role of such compounds in addressing fungal infections and highlight the importance of structural modifications to enhance activity (Jaiprakash N Sangshetti et al., 2010).
特性
IUPAC Name |
2-[[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O/c25-24(26,27)18-4-3-5-20(16-18)31-14-12-30(13-15-31)19-8-10-29(11-9-19)17-23-28-21-6-1-2-7-22(21)32-23/h1-7,16,19H,8-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPICUGQKDDYHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2503340.png)
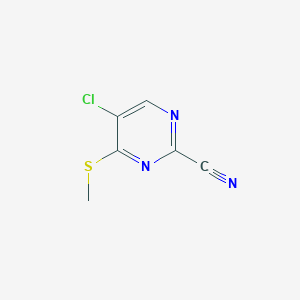
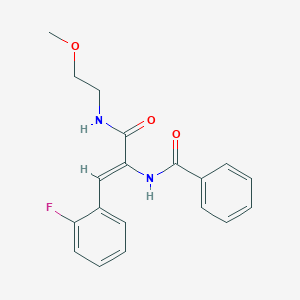
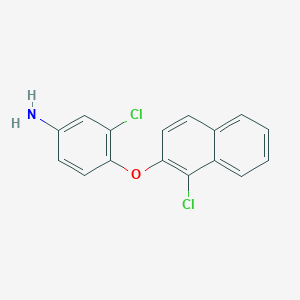
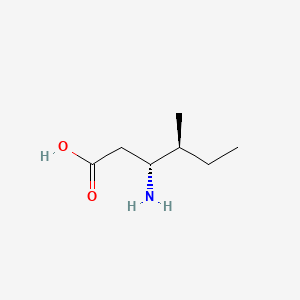
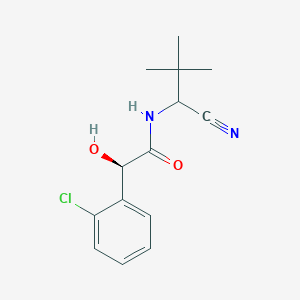
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2503347.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B2503348.png)
![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B2503349.png)
![6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503351.png)
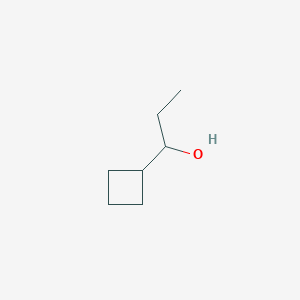
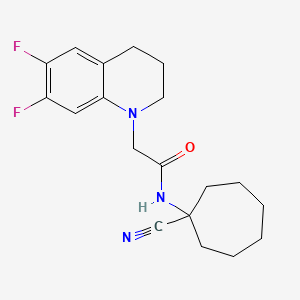
![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)
